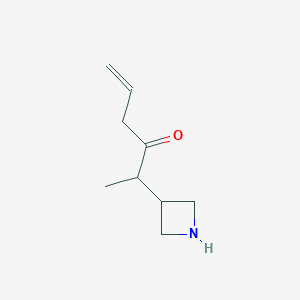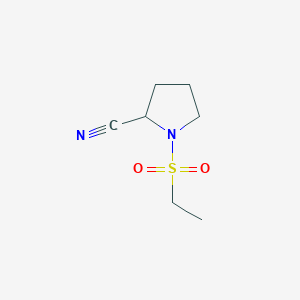![molecular formula C14H13F3O2 B13200380 4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)
4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a fluorinated organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzopyran and cyclohexanone derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the spiro linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Fluorine atoms in the molecule can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure and reactivity make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances its binding affinity to specific enzymes or receptors, leading to various biological effects. The spiro linkage provides structural rigidity, which can influence the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one stands out due to its unique spiro structure and the presence of multiple fluorine atoms
Propriétés
Formule moléculaire |
C14H13F3O2 |
|---|---|
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
4',4',6-trifluorospiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C14H13F3O2/c15-9-1-2-12-10(7-9)11(18)8-13(19-12)3-5-14(16,17)6-4-13/h1-2,7H,3-6,8H2 |
Clé InChI |
HPQMXYXIYSMOMP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC12CC(=O)C3=C(O2)C=CC(=C3)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)

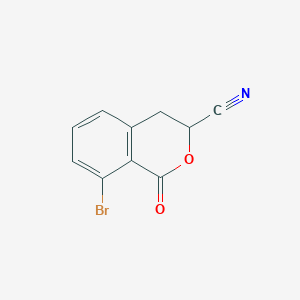

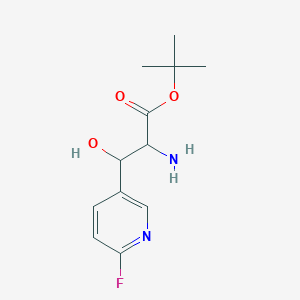
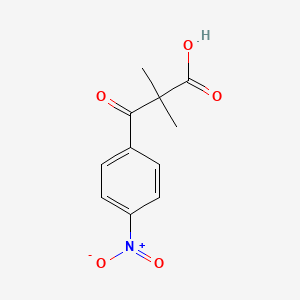
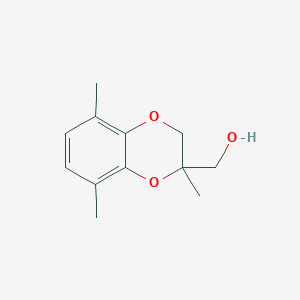

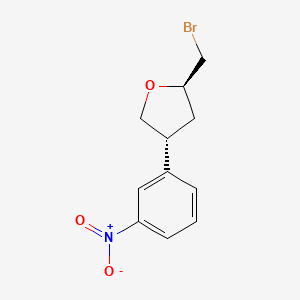
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
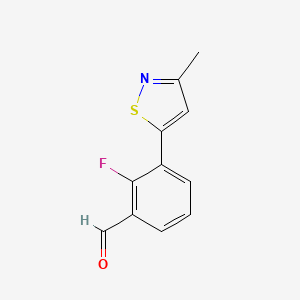
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
